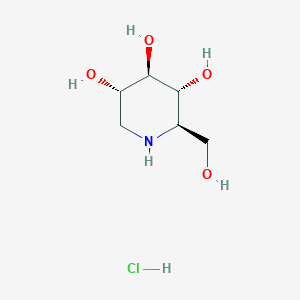

1-Deoxynojirimycin Hydrochloride

Description

DUVOGLUSTAT HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-VFQQELCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017351 | |

| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73285-50-4 | |

| Record name | 1-Deoxynojirimycin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73285-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duvoglustat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUVOGLUSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Historical Perspective on 1-Deoxynojirimycin Hydrochloride Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, has carved a significant niche in the landscape of therapeutic research, particularly in the management of type 2 diabetes. This technical guide provides a comprehensive historical perspective on DNJ research, detailing its discovery, the evolution of its analysis, and the elucidation of its biological mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a curated repository of quantitative data, experimental protocols, and visual representations of its molecular interactions.

Discovery and Early Research

The journey of 1-deoxynojirimycin (DNJ) began with the discovery of its parent compound, nojirimycin, in the 1960s from Streptomyces species.[1] The chemical reduction of nojirimycin led to the synthesis of the more stable 1-deoxynojirimycin.[1] However, it was the independent isolation of DNJ from the roots of the mulberry tree (Morus alba) in 1976 that marked a pivotal moment in its research trajectory.[2][3] Initially recognized for its antibiotic properties, subsequent investigations unveiled its potent inhibitory activity against α-glucosidases, enzymes crucial for carbohydrate digestion. This discovery laid the foundation for decades of research into its therapeutic potential, primarily as an anti-hyperglycemic agent.[4]

Quantitative Analysis of Bioactivity

The primary mechanism of DNJ's therapeutic effect lies in its competitive inhibition of α-glucosidases in the small intestine, which delays the absorption of glucose and consequently lowers postprandial blood glucose levels.[4] The potency of DNJ and its derivatives is quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

Table 1: Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and its Derivatives against α-Glucosidase

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 8.15 ± 0.12 | - | - | [5] |

| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 222.4 ± 0.50 | - | Competitive | [6] |

| N-alkyl-1-deoxynojirimycin derivative (Cmpd 43) | Yeast α-glucosidase | 30.0 ± 0.6 | 10 | Competitive | [6] |

| N-alkyl-1-deoxynojirimycin derivative (Cmpd 40) | Yeast α-glucosidase | 160.5 ± 0.60 | 52 | Competitive | [6] |

| N-alkyl-1-deoxynojirimycin derivative (Cmpd 34) | Yeast α-glucosidase | - | 150 | Competitive | [6] |

| 1-Deoxynojirimycin (DNJ) | Amylo-1,6-glucosidase | 0.16 | - | - | [7] |

| Nojirimycin | Microsomal glucosidases | 160 | - | - | [8] |

| 1-Deoxynojirimycin (DNJ) | Microsomal glucosidases | 2 | - | - | [8] |

Note: IC50 and Ki values can vary depending on the enzyme source and assay conditions.

Key Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This protocol outlines a common method to determine the in vitro inhibitory activity of DNJ on α-glucosidase.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

1-Deoxynojirimycin (DNJ) or its derivatives

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (DNJ) and a control (without inhibitor).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the substrate, pNPG, to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][9]

Protocol 2: Extraction of 1-Deoxynojirimycin from Mulberry Leaves

This protocol describes a standard procedure for extracting DNJ from its primary natural source.

Materials:

-

Dried and powdered mulberry leaves

-

0.05 M Hydrochloric acid (HCl) or 50-55% Ethanol

-

Ultrasonic bath or reflux apparatus

-

Centrifuge

-

Filter paper

Procedure:

-

Mix the powdered mulberry leaves with the extraction solvent (e.g., 0.05 M HCl or aqueous ethanol) at a specific solid-to-liquid ratio.[10][11]

-

Perform the extraction using either ultrasonication for a set time and power or reflux extraction at a controlled temperature for a specific duration.[10][11]

-

After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant. The residue can be re-extracted to improve the yield.

-

Combine the supernatants and filter them to remove any remaining particulate matter.

-

The resulting extract can be further purified using techniques like membrane filtration or resin chromatography.[12]

Protocol 3: Quantification of 1-Deoxynojirimycin using HPLC

This protocol details the analytical method for determining the concentration of DNJ in an extract.

Materials:

-

DNJ extract

-

DNJ standard

-

Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl)

-

Borate buffer (pH 8.5)

-

Glycine solution

-

Acetic acid solution

-

Acetonitrile

-

HPLC system with a C18 column and a UV or evaporative light scattering detector (ELSD)

Procedure:

-

Derivatization: Mix the DNJ extract or standard with borate buffer and the FMOC-Cl solution. Incubate to allow the derivatization reaction to complete. Stop the reaction by adding a glycine solution.[10][13]

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Use a suitable mobile phase, typically a gradient of acetonitrile and aqueous acetic acid, to separate the DNJ-FMOC derivative on the C18 column.[3][13]

-

Detect the derivative using a UV detector at a specific wavelength (e.g., 254 nm) or an ELSD.[10][14]

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the derivatized DNJ standard.

-

Determine the concentration of DNJ in the sample by comparing its peak area to the standard curve.[15]

-

Signaling Pathways and Molecular Mechanisms

Beyond its direct enzymatic inhibition, research has revealed that DNJ influences several key signaling pathways, contributing to its overall therapeutic effects.

Insulin Signaling Pathway

DNJ has been shown to improve insulin sensitivity by modulating the PI3K/AKT signaling pathway in skeletal muscle.[16][17] This pathway is central to glucose uptake and metabolism.

Caption: DNJ enhances the insulin signaling pathway.

Antiviral Mechanism

DNJ and its derivatives also exhibit antiviral activity, particularly against enveloped viruses. This is primarily due to their inhibition of host cellular α-glucosidases I and II in the endoplasmic reticulum (ER).[18] These enzymes are crucial for the proper folding of viral glycoproteins.

Caption: Antiviral mechanism of DNJ via glucosidase inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of DNJ from a natural source.

Caption: Workflow for DNJ discovery and evaluation.

Conclusion

The historical journey of 1-Deoxynojirimycin Hydrochloride research, from its initial discovery in mulberry leaves to its well-characterized role as a potent α-glucosidase inhibitor and modulator of key cellular signaling pathways, underscores its enduring therapeutic potential. This technical guide has provided a consolidated overview of the critical quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. It is hoped that this resource will facilitate further research and development in harnessing the full therapeutic capabilities of DNJ and its derivatives for the benefit of human health.

References

- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Deoxynojirimycin modulates glucose homeostasis by regulating the combination of IR-GlUT4 and ADIPO-GLUT4 pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RP-HPLC Detection of 1-Deoxynojirimycin in Different Varieties and Sites of Mulberry Leaves [spkx.net.cn]

- 4. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition by nojirimycin and 1-deoxynojirimycin of microsomal glucosidases from calf liver acting on the glycoprotein oligosaccharides Glc1-3Man9GlcNAc2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. thescipub.com [thescipub.com]

- 11. Response Surface Optimized Extraction of 1-Deoxynojirimycin from Mulberry Leaves (Morus alba L.) and Preparative Separation with Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102718697A - Method for preparing mulberry leaf 1-deoxynojirimycin extract with filter membrane and resin - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development and Validation of a Unique HPLC-ELSD Method for Analysis of 1-Deoxynojirimycin Derived from Silkworms -Korean Journal of Pharmacognosy [koreascience.kr]

- 16. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 1-Deoxynojirimycin in Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor with significant therapeutic potential for diabetes and other diseases, is a secondary metabolite produced by several species of Bacillus, most notably Bacillus subtilis. This technical guide provides a comprehensive overview of the DNJ biosynthesis pathway in B. subtilis, detailing the genetic basis, enzymatic transformations, and regulatory aspects. The guide includes quantitative data on DNJ production, detailed experimental protocols for pathway investigation, and visual representations of the core biological processes to facilitate a deeper understanding and further research in this field.

Introduction

1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid, an iminosugar that is an analogue of D-glucose where the ring oxygen is replaced by a nitrogen atom. This structural similarity allows DNJ to act as a competitive inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, DNJ effectively delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This mechanism of action has established DNJ as a promising therapeutic agent for the management of type 2 diabetes. Beyond its antidiabetic properties, DNJ has also been investigated for its antiviral, anticancer, and anti-inflammatory activities.

While DNJ was initially isolated from mulberry plants (Morus species), microbial production offers a more sustainable and scalable alternative. Various strains of Bacillus subtilis have been identified as proficient producers of DNJ, making this bacterium a key model organism for studying and engineering DNJ biosynthesis. Understanding the intricacies of the biosynthetic pathway in B. subtilis is paramount for optimizing production yields and developing novel DNJ derivatives with enhanced therapeutic properties.

The 1-Deoxynojirimycin Biosynthesis Pathway

The biosynthesis of 1-deoxynojirimycin in Bacillus subtilis is a multi-step enzymatic process that converts a central metabolic intermediate into the final iminosugar product. The core of this pathway is encoded by a conserved gene cluster.

Genetic Locus: The gabT1-yktc1-gutB1 Operon

In Bacillus subtilis, the key genes responsible for DNJ biosynthesis are organized in a putative operon consisting of gabT1, yktc1, and gutB1[1]. This gene cluster has been identified in various DNJ-producing Bacillus species, including B. subtilis MORI 3K-85 and Bacillus velezensis K26, highlighting its conserved role in this metabolic pathway[1][2]. The expression of this operon is directly correlated with DNJ production, and its heterologous expression in non-producing strains like Escherichia coli has been shown to confer the ability to synthesize DNJ[1].

Enzymatic Steps and Intermediates

The biosynthesis of DNJ in B. subtilis initiates from fructose-6-phosphate, a key intermediate in glycolysis. The pathway proceeds through a series of enzymatic reactions catalyzed by the products of the gabT1-yktc1-gutB1 operon.

-

Transamination: The first committed step is catalyzed by GabT1 , a putative aminotransferase. This enzyme is thought to catalyze the transfer of an amino group to fructose-6-phosphate, forming 2-amino-2-deoxy-D-fructose-6-phosphate.

-

Dephosphorylation: The second step is mediated by Yktc1 , which is predicted to be a phosphatase. Yktc1 likely removes the phosphate group from 2-amino-2-deoxy-D-fructose-6-phosphate to yield 2-amino-2-deoxy-D-fructose.

-

Oxidoreduction and Cyclization: The final steps are catalyzed by GutB1 , a putative oxidoreductase. This enzyme is proposed to mediate the reduction of the keto group and subsequent intramolecular reductive amination (cyclization) to form the piperidine ring of 1-deoxynojirimycin.

The proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data on DNJ Production

The production of 1-deoxynojirimycin in Bacillus subtilis can be significantly influenced by the strain, culture conditions, and genetic modifications. The following tables summarize some of the reported quantitative data on DNJ yields.

| Bacillus Strain | Culture Conditions | DNJ Yield (mg/L) | Reference |

| Bacillus amyloliquefaciens AS385 | Medium with sorbitol | 460 | [3] |

| Bacillus subtilis I. 247 (mutant) | Optimized medium (3.4% sorbitol, 2.4% yeast extract), 32°C, 5 days | 359 | |

| B. subtilis I. 247 with gabT1-yktc1-gutB1 overexpression | Optimized medium, 32°C, 5 days | 773 | |

| Bacillus amyloliquefaciens 140N | Optimized medium (2% soluble starch, 1% tryptone) | 800 | |

| Bacillus subtilis S10 | Optimized medium (1.0% galactose, 1.6% polypeptone) | 750 |

Table 1: Comparison of DNJ Production in Different Bacillus Strains and Conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the 1-deoxynojirimycin biosynthesis pathway in Bacillus subtilis.

Quantification of 1-Deoxynojirimycin

A reliable method for the quantification of DNJ is crucial for screening high-producing strains and optimizing fermentation conditions. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) are commonly used techniques.

Protocol: DNJ Quantification by HPLC-MS/MS

-

Sample Preparation:

-

Centrifuge the B. subtilis culture at 10,000 x g for 10 minutes to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the DNJ concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Column: TSKgel Amide-80 column or a similar hydrophilic interaction chromatography (HILIC) column.

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition of the parent ion [M+H]⁺ at m/z 164.1 to a characteristic product ion.

-

-

Quantification:

-

Prepare a standard curve using a certified reference standard of 1-deoxynojirimycin.

-

Calculate the concentration of DNJ in the samples by interpolating their peak areas against the standard curve.

-

Proposed Enzyme Assays

While specific, detailed protocols for the enzymes of the DNJ biosynthesis pathway in B. subtilis are not extensively published, the following are proposed assays adapted from general protocols for similar enzyme classes. These would require optimization for the specific substrates and enzymes.

Proposed Protocol: GabT1 (Aminotransferase) Activity Assay

This is a coupled enzyme assay that measures the formation of glutamate from the transamination reaction.

-

Reaction Mixture (per well of a 96-well plate):

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM Fructose-6-phosphate (substrate)

-

10 mM L-Glutamate (amino donor)

-

0.2 mM Pyridoxal-5'-phosphate (cofactor)

-

0.2 mM NADH

-

1 U/mL Glutamate dehydrogenase

-

Purified GabT1 enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at 37°C.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by glutamate dehydrogenase as it converts α-ketoglutarate (a product of the transamination) back to glutamate.

-

One unit of aminotransferase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoglutarate per minute under the assay conditions.

-

Proposed Protocol: Yktc1 (Phosphatase) Activity Assay

This assay measures the release of inorganic phosphate from the phosphorylated substrate.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

1 mM 2-amino-2-deoxy-D-fructose-6-phosphate (substrate - requires chemical or enzymatic synthesis)

-

Purified Yktc1 enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of malachite green-molybdate reagent.

-

Measure the absorbance at 620-660 nm.

-

Quantify the amount of released inorganic phosphate using a standard curve prepared with a phosphate standard solution.

-

Proposed Protocol: GutB1 (Oxidoreductase) Activity Assay

This assay would monitor the consumption of a reducing cofactor (NADH or NADPH).

-

Reaction Mixture:

-

100 mM Phosphate buffer (pH 7.0)

-

0.2 mM NADH or NADPH

-

1 mM 2-amino-2-deoxy-D-fructose (substrate)

-

Purified GutB1 enzyme extract

-

-

Procedure:

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm at 37°C.

-

Calculate the rate of NADH/NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

-

Molecular Biology Protocols

Cloning and Expression of the gabT1-yktc1-gutB1 Operon

This workflow outlines the general steps for cloning the DNJ biosynthesis gene cluster for overexpression or heterologous expression studies.

Regulation of DNJ Biosynthesis

The biosynthesis of secondary metabolites like DNJ in Bacillus subtilis is typically tightly regulated to coordinate with the physiological state of the cell, often being induced during the stationary phase of growth. While the specific regulatory mechanisms governing the gabT1-yktc1-gutB1 operon are not yet fully elucidated, several general principles of secondary metabolite regulation in Bacillus are likely to be involved.

Potential Regulatory Mechanisms:

-

Carbon Catabolite Repression (CCR): The presence of readily metabolizable carbon sources like glucose often represses the expression of genes for secondary metabolism. This is mediated by the catabolite control protein A (CcpA). It is plausible that the DNJ operon is under the control of CCR to ensure that DNJ production is initiated when primary carbon sources are depleted.

-

Quorum Sensing: Many secondary metabolite pathways in Bacillus are regulated by cell density through quorum sensing systems. This allows the bacterial population to coordinate gene expression. It is possible that the expression of the DNJ operon is influenced by quorum sensing signals, linking its production to a specific population density.

-

Global Stress Responses: The production of secondary metabolites can be a response to various environmental stresses. The general stress response, controlled by the alternative sigma factor SigB, is a key regulatory network in B. subtilis. It is conceivable that conditions that trigger the SigB regulon could also influence DNJ biosynthesis.

The following diagram illustrates the potential inputs into the regulation of the DNJ biosynthesis operon.

Conclusion and Future Perspectives

The biosynthesis of 1-deoxynojirimycin in Bacillus subtilis represents a promising avenue for the sustainable production of this valuable therapeutic agent. The identification of the gabT1-yktc1-gutB1 gene cluster has been a significant step forward, enabling targeted metabolic engineering strategies to enhance DNJ yields. However, several key areas require further investigation to fully harness the potential of B. subtilis as a DNJ cell factory.

A detailed biochemical characterization of the enzymes GabT1, Yktc1, and GutB1 is essential. Determining their substrate specificities, kinetic parameters, and catalytic mechanisms will provide a more complete understanding of the pathway and inform rational protein engineering efforts to improve their efficiency. Furthermore, a thorough elucidation of the regulatory network governing the expression of the DNJ operon will be critical for developing advanced metabolic engineering strategies. This includes identifying the specific transcription factors, small molecule effectors, and environmental signals that control DNJ biosynthesis.

Future research in this area will likely focus on a systems biology approach, integrating transcriptomics, proteomics, and metabolomics data to construct a comprehensive model of DNJ metabolism and its regulation. Such a model will be invaluable for the design-build-test-learn cycle of synthetic biology to create superior DNJ-producing strains of Bacillus subtilis for industrial applications.

References

The Enzymatic Blueprint of 1-Deoxynojirimycin: A Technical Guide to its Biosynthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, holds significant therapeutic promise, particularly in the management of type 2 diabetes.[1][2] Found in mulberry leaves and various microorganisms, its unique glucose-mimicking structure, with a nitrogen atom replacing the ring oxygen, is the key to its biological activity.[3][4] Understanding the intricate enzymatic cascade responsible for its synthesis is paramount for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core enzymatic steps in the biosynthesis of 1-deoxynojirimycin, presenting the current state of knowledge on the key enzymes, their mechanisms, and the pathways elucidated in different organisms.

The Core Biosynthetic Pathway: From Sugar to Iminosugar

The biosynthesis of 1-deoxynojirimycin predominantly proceeds via a pathway originating from D-glucose.[3][5] While alternative pathways involving lysine have been hypothesized, the glucose-derived route is the most well-characterized, particularly in microbial systems like Bacillus and Streptomyces species, and has been substantiated in plants like mulberry (Morus alba).[1][6][7] The central theme of this pathway is the transformation of a simple sugar into a polyhydroxylated piperidine alkaloid through a series of enzymatic reactions including amination, dephosphorylation, oxidation, cyclization, and reduction.[3][8]

The key steps in the biosynthesis of 1-deoxynojirimycin are summarized below:

-

Isomerization and Amination: The pathway initiates with the conversion of D-glucose to fructose-6-phosphate, a key intermediate in glycolysis.[8] This is followed by a crucial transamination step at the C2 position, catalyzed by an aminotransferase .[8] In Bacillus subtilis, this enzyme is identified as GabT1 .[8]

-

Dephosphorylation: The resulting amino sugar phosphate is then dephosphorylated by a phosphatase , such as Yktc1 in B. subtilis, to yield 2-amino-2-deoxy-D-mannitol (ADM), a critical precursor in the pathway.[8]

-

Oxidation and Cyclization: The key ring-forming step is initiated by the regio-selective oxidation of the C6 hydroxyl group of ADM. This reaction is catalyzed by a dehydrogenase/oxidoreductase . In B. subtilis, this enzyme is GutB1 , and in mulberry, the homologous enzyme MnGutB1 has been identified.[6][8] The resulting 6-oxo intermediate spontaneously undergoes a C2-N-C6 cyclization to form manojirimycin (MJ).[8]

-

Epimerization and Dehydration/Reduction: Manojirimycin can then be epimerized at the C2 position to form nojirimycin (NJ).[8] The final step involves the dehydration of the C1 hydroxyl group of nojirimycin and subsequent reduction of the resulting imine to yield the stable end product, 1-deoxynojirimycin.[8]

Key Enzymes in 1-Deoxynojirimycin Biosynthesis

While the overall pathway is conserved, the specific enzymes and their characteristics can vary between organisms. The table below summarizes the key enzymes identified to date.

| Enzyme | Enzyme Class | Organism | Substrate | Product | Gene (if known) | References |

| GabT1 | Aminotransferase | Bacillus subtilis | Fructose-6-phosphate | 2-amino-2-deoxy-D-mannitol-6-phosphate | gabT1 | [8] |

| Yktc1 | Phosphatase | Bacillus subtilis | 2-amino-2-deoxy-D-mannitol-6-phosphate | 2-amino-2-deoxy-D-mannitol (ADM) | yktc1 | [8] |

| GutB1 | Oxidoreductase/Dehydrogenase | Bacillus subtilis | 2-amino-2-deoxy-D-mannitol (ADM) | 6-oxo-2-amino-2-deoxy-D-mannitol | gutB1 | [8] |

| MnGutB1 | Dehydrogenase | Morus alba (Mulberry) | 2-amino-2-deoxy-D-mannitol (ADM) | 6-oxo-2-amino-2-deoxy-D-mannitol | MnGutB1 | [6] |

| Cytochrome P450s | Monooxygenase | Morus alba (Mulberry) | Potentially involved in a lysine-derived pathway | Hydroxylated intermediates | - | [5][7] |

| Methyltransferases | Methyltransferase | Morus alba (Mulberry) | Potentially involved in a lysine-derived pathway | Methylated intermediates | - | [5] |

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the core enzymatic steps in the biosynthesis of 1-deoxynojirimycin.

Caption: The core enzymatic pathway for 1-Deoxynojirimycin biosynthesis from D-Glucose.

Experimental Protocols: A Methodological Overview

Characterizing the enzymes of the DNJ biosynthetic pathway involves a combination of molecular biology, protein biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Cloning and Expression of Biosynthetic Genes

-

Objective: To produce recombinant enzymes for in vitro characterization.

-

Methodology:

-

Gene Identification: Identify putative biosynthetic genes (e.g., gabT1, yktc1, gutB1) from the genome of a DNJ-producing organism using homology searches.

-

PCR Amplification: Amplify the target genes from genomic DNA using specific primers.

-

Vector Ligation: Clone the amplified DNA fragments into an appropriate expression vector (e.g., pET series for E. coli expression) containing a purification tag (e.g., His-tag).

-

Transformation: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays

-

Objective: To determine the function and kinetic parameters of the recombinant enzymes.

-

General Assay Conditions: Assays are typically performed in a buffered solution at a specific pH and temperature, containing the purified enzyme, the substrate, and any necessary cofactors.[9][10]

-

Example Protocol for a Dehydrogenase (e.g., GutB1/MnGutB1):

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), the substrate (2-amino-2-deoxy-D-mannitol), and the cofactor (e.g., NAD+).

-

Enzyme Addition: Initiate the reaction by adding the purified dehydrogenase.

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Analysis of Reaction Products

-

Objective: To identify and quantify the products of the enzymatic reactions.

-

Methodology:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating and quantifying DNJ and its precursors.[11][12] Since DNJ lacks a strong chromophore, derivatization with a fluorescent tag (e.g., FMOC-Cl) is often required for sensitive detection.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly sensitive and specific method for identifying and quantifying the intermediates and the final product of the biosynthetic pathway.[13]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the functional characterization of a DNJ biosynthetic enzyme.

Caption: A streamlined workflow for the characterization of a 1-Deoxynojirimycin biosynthetic enzyme.

Future Perspectives and Conclusion

The elucidation of the enzymatic steps in 1-deoxynojirimycin biosynthesis has opened up exciting avenues for its sustainable production. While significant progress has been made, particularly in understanding the microbial pathways, further research is needed to fully characterize the enzymatic machinery in plants like mulberry. The identification and functional analysis of all the enzymes in the pathway will be crucial for the development of robust microbial cell factories for the large-scale production of DNJ and its derivatives. This will not only ensure a stable supply of this valuable therapeutic agent but also pave the way for the creation of novel iminosugar analogs with enhanced pharmacological properties. The in-depth knowledge of these enzymatic steps provides a solid foundation for future innovations in the fields of metabolic engineering, synthetic biology, and drug development.

References

- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae [frontiersin.org]

- 4. A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dehydrogenase MnGutB1 catalyzes 1-deoxynojirimycin biosynthesis in mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Deoxynojirimycin - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physicochemical Properties of 1-Deoxynojirimycin Hydrochloride: An In-depth Technical Guide

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties of 1-Deoxynojirimycin Hydrochloride, alongside detailed experimental protocols and insights into its mechanism of action.

Introduction

1-Deoxynojirimycin (DNJ), also known as Duvoglustat, is a potent alpha-glucosidase inhibitor primarily isolated from mulberry leaves (Morus alba) and certain microorganisms.[1][2] The hydrochloride salt form, this compound, is favored in research and pharmaceutical settings due to its enhanced stability. This document serves as a technical resource, detailing the essential physicochemical characteristics of this compound, standardized methods for their determination, and an examination of its biological signaling pathways.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are crucial for its formulation, pharmacokinetic profiling, and quality control. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride | [3] |

| Molecular Formula | C₆H₁₄ClNO₄ | [3] |

| Molecular Weight | 199.63 g/mol | [3][4] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 195-196 °C (for the free base, 1-Deoxynojirimycin) | [1][6] |

| Solubility | Water: 250 mg/mL (requires sonication) DMSO: 27.5 mg/mL PBS (pH 7.2): 1 mg/mL | [4][5][7] |

| pKa (Predicted) | 13.77 ± 0.70 | [6] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4] |

Detailed Experimental Protocols

This section provides standardized methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.

Protocol:

-

A small quantity of finely powdered this compound is packed into a capillary tube.

-

The tube is inserted into a calibrated melting point apparatus.

-

The temperature is increased at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

The temperature range from the first sign of melting to the complete liquefaction of the substance is recorded.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a key determinant of a drug's oral bioavailability.

Protocol:

-

An excess amount of this compound is added to a predetermined volume of purified water in a sealed, airtight container.

-

The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

The resulting suspension is filtered to separate the undissolved solid.

-

The concentration of this compound in the clear filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

The pKa value indicates the ionization state of a molecule at various pH levels.

Protocol:

-

A solution of this compound of a known concentration is prepared in an appropriate solvent, such as water.

-

The solution is placed in a thermostatically controlled vessel equipped with a calibrated pH electrode.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the solution.

-

The pH of the solution is meticulously recorded after each addition of the titrant.

-

A titration curve is constructed by plotting the measured pH against the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point on the titration curve.[8][9][10]

Stability Testing under Stress Conditions (ICH Q1A(R2))

Stress testing is performed to understand the intrinsic stability of the drug substance and to identify potential degradation products.

Protocol:

-

Samples of this compound are exposed to a variety of stress conditions as outlined in the ICH Q1A(R2) guidelines.[3][11][12][13]

-

Thermal Stress: Samples are stored at elevated temperatures (e.g., 40°C, 50°C, 60°C) for specified durations.

-

Humidity Stress: Samples are subjected to high relative humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).

-

Photostability: Samples are exposed to standardized levels of UV and visible light, with a control sample kept in the dark for comparison.

-

Hydrolytic Stress: The stability of the compound in aqueous solutions is assessed under acidic, neutral, and basic conditions.

-

At designated time points, samples are collected and analyzed for any degradation using a validated, stability-indicating HPLC method.

Mechanism of Action and Associated Signaling Pathways

This compound primarily functions as a potent inhibitor of α-glucosidases, which are enzymes located in the small intestine responsible for breaking down complex carbohydrates into simple, absorbable sugars.[1] Furthermore, it has been shown to modulate key intracellular signaling pathways involved in glucose homeostasis.

Alpha-Glucosidase Inhibition

By competitively and reversibly inhibiting α-glucosidases, this compound slows the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia.

Experimental Workflow for α-Glucosidase Inhibition Assay:

Caption: Workflow of an in vitro α-glucosidase inhibition assay.

PI3K/AKT Signaling and GLUT4 Translocation

Research has demonstrated that 1-Deoxynojirimycin can enhance insulin sensitivity through the activation of the PI3K/AKT signaling pathway in skeletal muscle.[14] This pathway is pivotal for the translocation of the glucose transporter type 4 (GLUT4) to the cell surface, which facilitates the uptake of glucose from the bloodstream.[5][6][15][16]

Signaling Pathway Diagram:

Caption: The PI3K/AKT signaling pathway leading to GLUT4 translocation.

Conclusion

This technical guide has presented a detailed compilation of the physicochemical properties of this compound, along with standardized experimental protocols for their assessment. A comprehensive understanding of these characteristics and the compound's mechanisms of action is indispensable for its advancement in drug discovery and development. The information contained herein is intended to be a valuable asset for researchers and professionals working in the pharmaceutical and biomedical sciences.

References

- 1. 1-Deoxynojirimycin CAS#: 19130-96-2 [m.chemicalbook.com]

- 2. 1-Deoxynojirimycin | 19130-96-2 [chemicalbook.com]

- 3. snscourseware.org [snscourseware.org]

- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Insulin Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLUT4 [flipper.diff.org]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. database.ich.org [database.ich.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. GLUT4 - Wikipedia [en.wikipedia.org]

- 16. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 1-Deoxynojirimycin as an α-Glucosidase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found predominantly in mulberry leaves, is a potent competitive inhibitor of α-glucosidases. Its mechanism of action involves mimicking the transition state of the substrate, thereby preventing the enzymatic hydrolysis of carbohydrates. This guide provides a comprehensive overview of the molecular interactions, enzyme kinetics, and cellular consequences of α-glucosidase inhibition by DNJ. We delve into the quantitative aspects of its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the underlying biochemical and signaling pathways. This document is intended to serve as a technical resource for researchers and professionals engaged in the study of carbohydrate-processing enzymes and the development of therapeutic agents for metabolic disorders.

Introduction

α-Glucosidases are a class of enzymes responsible for the hydrolysis of α-glucopyranoside linkages in carbohydrates, playing a crucial role in the digestion of dietary starches and sugars. Inhibition of these enzymes presents a key therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate absorption and consequently reducing postprandial hyperglycemia. 1-Deoxynojirimycin (DNJ), an analogue of D-glucose where the anomeric carbon is replaced by a nitrogen atom, stands out as a highly effective α-glucosidase inhibitor.[1][2] Its structural similarity to the natural substrate allows it to bind with high affinity to the active site of the enzyme. Understanding the precise mechanism of this inhibition is paramount for the rational design of novel and more potent therapeutic agents.

Mechanism of α-Glucosidase Inhibition by 1-Deoxynojirimycin

The primary mechanism by which 1-Deoxynojirimycin inhibits α-glucosidase is through competitive inhibition.[3][4] Due to its structural resemblance to the D-glucose moiety of the natural substrate, DNJ competes for binding to the active site of the enzyme. The protonated nitrogen atom in the DNJ ring mimics the positively charged oxocarbenium ion-like transition state that is formed during the normal enzymatic hydrolysis of the glycosidic bond. This high-affinity binding effectively blocks the access of the natural substrate to the active site, thereby inhibiting the enzymatic reaction.

Molecular docking and kinetic studies have revealed that DNJ and its derivatives form hydrogen bonds and engage in hydrophobic interactions with key amino acid residues within the active site of α-glucosidase.[1][4] The inhibitory potency of DNJ can be modulated by chemical modifications, particularly at the nitrogen atom, leading to the development of N-alkylated derivatives with altered pharmacokinetic and pharmacodynamic properties.[3][5]

Visualization of Competitive Inhibition

The logical relationship of competitive inhibition by DNJ can be visualized as follows:

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of DNJ and its derivatives is quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values are crucial for comparing the efficacy of different inhibitors and for understanding their structure-activity relationships.

Inhibitory Constants of 1-Deoxynojirimycin and Derivatives

The following table summarizes the reported IC50 and Ki values for DNJ and some of its N-alkylated derivatives against α-glucosidase from different sources.

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 1-Deoxynojirimycin (DNJ) | Saccharomyces cerevisiae | 222.4 ± 0.5 | - | Competitive | [3] |

| Saccharomyces cerevisiae | 8.15 ± 0.12 | - | Competitive | [2] | |

| Saccharomyces cerevisiae | 155 ± 15 | - | Competitive | [5] | |

| Rat Intestinal Maltase | 0.13 | - | - | [6] | |

| N-butyl-DNJ (NB-DNJ) | Saccharomyces cerevisiae | - | 515 ± 19 | Competitive | [7] |

| N-nonyl-DNJ (NN-DNJ) | Saccharomyces cerevisiae | - | - | Competitive | [8] |

| Compound 43 (N-alkyl derivative) | Saccharomyces cerevisiae | 30.0 ± 0.6 | 10 | Competitive | [1][3][4] |

| Compound 40 (N-alkyl derivative) | Saccharomyces cerevisiae | 160.5 ± 0.6 | 52 | Competitive | [1][3][4] |

| Compound 34 (N-alkyl derivative) | Saccharomyces cerevisiae | - | 150 | Competitive | [1][3][4] |

| DNJ-Chrysin Conjugate (Compound 6) | Saccharomyces cerevisiae | 0.51 ± 0.02 | 0.21 | Mixed | [2] |

Experimental Protocols for α-Glucosidase Inhibition Assay

The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

1-Deoxynojirimycin (DNJ) or its derivatives

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare a series of dilutions of the inhibitor (DNJ or derivatives) in phosphate buffer.

-

-

Enzyme Inhibition Reaction:

-

In a 96-well microplate, add a defined volume of the α-glucosidase solution to each well.

-

Add an equal volume of the different inhibitor concentrations to the respective wells. A control well should contain the buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding a defined volume of the pNPG substrate solution to all wells.

-

Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding a defined volume of sodium carbonate solution to each well.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

For kinetic analysis (to determine Ki and the type of inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or other kinetic models.

-

Experimental Workflow Visualization

Cellular Effects and Signaling Pathways

Beyond its direct enzymatic inhibition, 1-Deoxynojirimycin can elicit cellular responses, particularly related to the endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). The inhibition of α-glucosidases I and II in the ER disrupts the proper folding of N-linked glycoproteins, leading to an accumulation of misfolded proteins. This accumulation triggers the UPR, a complex signaling network aimed at restoring ER homeostasis.

The UPR is mediated by three main sensor proteins located in the ER membrane: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6). While the direct interaction of DNJ with these sensors has not been fully elucidated, its ability to induce ER stress suggests an indirect activation of these pathways.[9]

-

PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein translation to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

IRE1α Pathway: Activated IRE1α possesses both kinase and endoribonuclease activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD), protein folding, and lipid biosynthesis to expand the ER's capacity.

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to upregulate genes encoding ER chaperones and components of the ERAD machinery.

Visualization of the Unfolded Protein Response (UPR) Pathway

The following diagram illustrates the key signaling cascades of the UPR pathway, which can be activated by DNJ-induced ER stress.

Conclusion

1-Deoxynojirimycin is a well-characterized and potent competitive inhibitor of α-glucosidases. Its mechanism of action is rooted in its structural mimicry of the glucose substrate, allowing it to effectively block the enzyme's active site. The quantitative analysis of its inhibitory activity, along with that of its derivatives, provides a solid foundation for structure-activity relationship studies and the development of new therapeutic agents. Furthermore, the cellular consequences of DNJ-mediated α-glucosidase inhibition, particularly the induction of the Unfolded Protein Response, highlight the broader physiological impact of this iminosugar. This technical guide serves as a consolidated resource for researchers, providing both the theoretical framework and practical methodologies for investigating the intricate mechanism of action of 1-Deoxynojirimycin.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Biological Activities of 1-Deoxynojirimycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, was first isolated from the roots of mulberry trees. Structurally similar to glucose, this natural iminosugar quickly garnered scientific interest for its potent biological activities. Early research, primarily conducted before the year 2000, laid the foundational understanding of DNJ as a powerful inhibitor of α-glucosidases, with significant implications for glycoprotein processing, antiviral therapies, and glucose metabolism. This technical guide provides a comprehensive overview of these seminal studies, detailing the core biological activities, experimental methodologies, and quantitative data from that era.

Core Biological Activity: α-Glucosidase Inhibition

The primary and most extensively studied biological activity of 1-Deoxynojirimycin is its potent and competitive inhibition of α-glucosidase enzymes. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By mimicking the structure of the glucose substrate, DNJ binds to the active site of α-glucosidases, thereby preventing the hydrolysis of dietary carbohydrates.

Quantitative Inhibition Data

Early studies meticulously quantified the inhibitory potency of DNJ against various α-glucosidases. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature prior to 2000.

| Enzyme Source | Substrate | Inhibition Constant (Ki) | Reference |

| Rat Small Intestinal Sucrase | Sucrose | 1.14 x 10-7 M (for BAY m 1099 derivative) | (1985)[1] |

| Rat Small Intestinal Sucrase | Sucrose | 6.92 X 10-8 M (for BAY o 1248 derivative) | (1985)[1] |

| Human Small Intestinal Glucoamylase-Maltase | Maltose | 0.8 µM | (1997)[2] |

| Human Small Intestinal Glucoamylase-Maltase | Maltooligosaccharides | 0.3 µM | (1997)[2] |

| Enzyme | IC50 | Reference |

| Amylo-1,6-glucosidase | 0.16 µM | [3] |

Impact on N-linked Glycoprotein Processing

A pivotal area of early DNJ research was its effect on the post-translational modification of proteins, specifically N-linked glycoprotein processing. Glycoproteins play critical roles in cellular recognition, signaling, and viral protein function. The proper folding and function of many glycoproteins depend on the correct trimming of oligosaccharide chains in the endoplasmic reticulum (ER) and Golgi apparatus.

DNJ was identified as a potent inhibitor of the ER-resident α-glucosidases I and II. These enzymes are responsible for the sequential removal of glucose residues from the N-linked oligosaccharide precursor (Glc3Man9GlcNAc2) attached to newly synthesized polypeptides. Inhibition of these glucosidases by DNJ leads to the accumulation of monoglucosylated or triglucosylated high-mannose oligosaccharides on glycoproteins.[4] This disruption of the normal processing pathway can have profound consequences on the glycoprotein's fate, including impaired folding, reduced secretion, and altered biological activity.[5]

A 1983 study demonstrated that treatment of rat hepatocytes with 5 mM 1-deoxynojirimycin led to the accumulation of alpha 1-proteinase inhibitor with high-mannose carbohydrate side chains, with the largest species being Glc3Man9GlcNAc.[5] This alteration inhibited the conversion to complex oligosaccharides and impaired the secretion of the glycoprotein.[5] Further research in 1988 showed that DNJ significantly inhibited the release of alpha 1-acid glycoprotein (AGP) and sialyltransferase from liver slices, particularly in inflamed rat models.[6]

Diagram: Inhibition of N-linked Glycoprotein Processing by 1-Deoxynojirimycin

Caption: DNJ inhibits Glucosidase I and II in the ER, halting oligosaccharide trimming.

Antiviral Activity

The interference of 1-Deoxynojirimycin with glycoprotein processing has significant antiviral implications. Many enveloped viruses, including influenza and human immunodeficiency virus (HIV), rely on heavily glycosylated envelope proteins for proper folding, receptor binding, and fusion with host cells.

Early investigations revealed that DNJ and its derivatives could inhibit the replication of several enveloped viruses. The proposed mechanism of action centers on the misfolding of viral envelope glycoproteins due to the inhibition of glucosidases I and II. These improperly folded glycoproteins are often retained in the ER, targeted for degradation, or, if incorporated into new virions, are non-functional, rendering the viral particles non-infectious.

A notable study in 1993 on the N-butyl derivative of DNJ (N-buDNJ) demonstrated its inhibitory effect on HIV-1 infection. The study found that N-buDNJ did not affect the binding of the viral envelope protein gp120 to the CD4 receptor but did reduce the cleavage within the V3 loop of gp120, suggesting an altered conformation of this critical region for viral fusion.[7] This alteration ultimately impairs the fusion of the viral and cellular membranes, a crucial step in viral entry.

Diagram: Proposed Antiviral Mechanism of 1-Deoxynojirimycin

Caption: DNJ disrupts viral glycoprotein folding, leading to non-infectious virions.

Effects on Glucose Metabolism

The potent inhibition of intestinal α-glucosidases by DNJ directly translates to a significant impact on postprandial glucose metabolism. By delaying the digestion of carbohydrates, DNJ effectively slows the absorption of glucose from the small intestine into the bloodstream. This leads to a reduction in the sharp increase in blood glucose levels that typically occurs after a carbohydrate-rich meal.

Early in vivo studies in animal models were crucial in demonstrating this hypoglycemic effect. While detailed protocols from the earliest studies are scarce, the general methodology involved administering DNJ to animals prior to a carbohydrate challenge and subsequently monitoring their blood glucose levels over time.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the inhibitory activity of a compound like DNJ against α-glucosidase, a method that has been refined over time but whose core principles remain the same.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase (e.g., from baker's yeast or rat intestine) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of the substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

-

Incubation: The enzyme solution is pre-incubated with various concentrations of the inhibitor (DNJ) for a defined period at a constant temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (pNPG) to the enzyme-inhibitor mixture.

-

Reaction Termination: After a specific incubation time, the reaction is stopped by adding a strong base, such as sodium carbonate (Na2CO3).

-

Measurement: The amount of p-nitrophenol released by the enzymatic hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm using a spectrophotometer. The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of the inhibitor compared to a control without the inhibitor.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration. For determining the mode of inhibition (e.g., competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk or Dixon plots.

Diagram: Workflow for In Vitro α-Glucosidase Inhibition Assay

Caption: Workflow for determining the α-glucosidase inhibitory activity of DNJ.

In Vivo Oral Glucose Tolerance Test (OGTT) in Animal Models (General Protocol)

This generalized protocol reflects the approach used in early in vivo studies to assess the effect of DNJ on glucose metabolism.

-

Animal Acclimatization and Fasting: Animals (e.g., rats or mice) are acclimatized to the laboratory conditions and then fasted overnight to ensure a baseline glucose level.

-

Compound Administration: A solution of 1-Deoxynojirimycin or a vehicle control is administered orally to the animals.

-

Glucose Challenge: After a short period to allow for absorption of the compound (e.g., 30 minutes), a concentrated glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood Glucose Measurement: Blood glucose concentrations in the collected samples are measured using a glucometer.

-

Data Analysis: The blood glucose levels are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A statistically significant reduction in the AUC in the DNJ-treated group compared to the control group indicates an improvement in glucose tolerance.

Antiviral Plaque Reduction Assay (General Protocol)

This protocol describes a common method used to evaluate the antiviral activity of compounds like DNJ.

-

Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) is grown in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of virus for a short period to allow for viral attachment and entry.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the antiviral compound (DNJ). The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear, unstained areas. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction in the presence of the compound is calculated relative to a virus control without the compound. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then determined.

Conclusion

The early studies on 1-Deoxynojirimycin established its fundamental biological activities as a potent α-glucosidase inhibitor. This primary mechanism was shown to have significant downstream effects, including the disruption of N-linked glycoprotein processing, which in turn conferred antiviral properties against enveloped viruses. Furthermore, the inhibition of intestinal glucosidases provided a clear rationale for its potential as a therapeutic agent for managing postprandial hyperglycemia. The quantitative data and experimental methodologies from this foundational period have paved the way for the continued development and investigation of DNJ and its derivatives for a range of therapeutic applications.

References

- 1. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 2. Determination of 1-Deoxynojirimycin by a developed and validated HPLC-FLD method and assessment of In-vitro antioxidant, α-Amylase and α-Glucosidase inhibitory activity in mulberry varieties from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of 1-deoxynojirimycin in mulberry leaves using hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Deoxynojirimycin - Wikipedia [en.wikipedia.org]

- 6. 1-deoxynojirimycin, 19130-96-2 [thegoodscentscompany.com]

- 7. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]

Unveiling Nature's Alternative Sources of 1-Deoxynojirimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While the mulberry plant (Morus spp.) is the most renowned natural source of the potent α-glucosidase inhibitor 1-deoxynojirimycin (DNJ), a growing body of research has identified a diverse array of other biological sources. This technical guide provides an in-depth exploration of these alternative natural producers of DNJ, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of relevant biochemical pathways and workflows. This information is intended to support further research and development of DNJ as a therapeutic agent.

Alternative Natural Sources of 1-Deoxynojirimycin

Beyond mulberry, DNJ has been isolated from various other plants and a range of microorganisms, including bacteria and fungi.[1][2] These alternative sources represent a valuable and largely untapped reservoir for the discovery and production of this promising bioactive compound.

Plant Sources

Several other plant species have been found to contain DNJ, although typically at lower concentrations than mulberry leaves. These include:

-

Dayflower (Commelina communis) : This common plant has been identified as a notable source of DNJ.[1][3]

-

Hyacinth (Hyacinthus orientalis) : The bulbs of this popular ornamental flower also contain DNJ.[4]

-

Adenophora triphylla var. japonica [4]

-

Suregada glomerulata [4]

-

Endospermum medullosum [4]

-

Omphalea queenslandiae and Omphalea diandra [4]

-

Scilla sibirica [4]

Microbial Sources

A significant advantage of microbial sources is the potential for large-scale, controlled production of DNJ through fermentation, independent of geographical and seasonal constraints.[2] Several bacterial and fungal genera are known to produce DNJ:

-

Bacteria:

-

Bacillus species : Various species, including Bacillus subtilis and Bacillus amyloliquefaciens, are potent producers of DNJ.[1][5] Fermentation of soybeans with Bacillus subtilis has been shown to yield DNJ.[6][7]

-

Streptomyces species : Streptomyces lavendulae and Streptomyces subrutilus are well-documented DNJ-producing bacteria.[1][8]

-

-

Fungi and Yeasts:

Quantitative Analysis of 1-Deoxynojirimycin Content

The concentration of DNJ varies significantly among different natural sources. The following table summarizes the reported DNJ content in several non-mulberry sources for comparative analysis.

| Natural Source | Part/Condition | DNJ Content (mg/g dry weight unless otherwise specified) | Reference(s) |

| Plants | |||

| Commelina communis var. hortensis | 0.19 - 0.69 mg/g | [4] | |

| Hyacinthus orientalis | Bulbs | 0.09 mg/g | [4] |

| Adenophora triphylla var. japonica | 0.4 mg/g | [4] | |

| Suregada glomerulata | 0.02 - 1.75 mg/g | [4] | |

| Bacteria | |||

| Bacillus spp. | Fermentation Broth | 460 - 800 mg/L | [4] |

| Streptomyces spp. | Fermentation Broth | 17 - 640 mg/L | [4] |

| Streptomyces lavendulae | Fermentation Broth | 296.56 mg/L | [1] |

| Bacillus amyloliquefaciens (metabolically modified) | Fermentation Broth | 1632.50 mg/L | [1] |

| Insects | |||

| Bombyx mori (Silkworm) | Skin | 1.05 - 1.3 mg/g | [4] |

| Bombyx mori (Silkworm) | Blood | 1.05 mg/g | [4] |

| Bombyx mori (Silkworm) | Silk Glands | 0.4 mg/g | [4] |

Note: The DNJ content in silkworms is derived from their diet of mulberry leaves and is not endogenously synthesized.[4]

Experimental Protocols

Accurate quantification of DNJ from natural sources requires robust and validated experimental protocols. The following sections detail the methodologies for extraction, derivatization, and chromatographic analysis of DNJ.

Extraction of 1-Deoxynojirimycin

From Plant Material (e.g., Commelina communis)

-

Sample Preparation : Lyophilize fresh plant material to a constant weight and grind into a fine powder.

-

Extraction :

-

Weigh approximately 100 mg of the dried powder into a centrifuge tube.

-

Add 10 mL of 0.05 M HCl.

-

Vortex vigorously for 15-30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at room temperature.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with an additional 10 mL of 0.05 M HCl to ensure complete extraction.

-

Pool the supernatants.

-

-

Filtration : Filter the pooled supernatant through a 0.22 µm syringe filter prior to derivatization and HPLC analysis.

From Microbial Fermentation Broth (e.g., Bacillus subtilis)

-

Cell Separation : Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the microbial cells.

-

Supernatant Collection : Carefully collect the supernatant which contains the secreted DNJ.

-

Purification (Optional but Recommended) :

-

Membrane Dialysis : To remove high molecular weight impurities.

-

Activated Charcoal Treatment : To decolorize the sample and remove some organic impurities.

-

Ion-Exchange Chromatography : Utilize a cation exchange resin (e.g., CM-Sepharose) to bind the positively charged DNJ, followed by elution with a salt gradient or a change in pH.

-

-

Filtration : Filter the purified or crude supernatant through a 0.22 µm syringe filter.

Pre-Column Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)

Since DNJ lacks a strong chromophore, derivatization is necessary for sensitive detection by UV or fluorescence detectors in HPLC.

-

Reaction Mixture Preparation :

-

In a microcentrifuge tube, mix 100 µL of the filtered extract with 100 µL of 0.4 M potassium borate buffer (pH 8.5).

-

Add 200 µL of 5 mM FMOC-Cl solution (dissolved in acetonitrile).

-

-

Incubation : Vortex the mixture for 30 seconds and incubate at 25°C for 20 minutes in a water bath.

-

Reaction Termination : Add 100 µL of 1 M glycine solution to quench the excess FMOC-Cl.

-